molecular formula C18H18N2O3S B3127878 3-(4-Methylphenyl)-5-(4-toluidinomethylene)-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338753-42-7

3-(4-Methylphenyl)-5-(4-toluidinomethylene)-1lambda~6~,3-thiazolane-1,1,4-trione

Cat. No. B3127878
CAS RN: 338753-42-7
M. Wt: 342.4 g/mol
InChI Key: FHQRDPMRHMYSJZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-5-(4-toluidinomethylene)-1lambda~6~,3-thiazolane-1,1,4-trione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiazolidine ring and a maleimide group. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This chemical compound is valuable as a building block for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Its unique reactivity under mild conditions facilitates the generation of versatile dyes and heterocyclic structures from various precursors, including amines, α-aminocarboxylic acids, their esters, phenols, and azacrown ethers (Gomaa & Ali, 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, related to the core structure of interest, have found extensive applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. Their use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcases their significance in the development of advanced luminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Luminescent Materials and Polymers

The incorporation of specific dyes into polymers like polymethyl methacrylate to enhance scintillation properties without compromising stability, efficiency, or transparency underscores the compound's utility in materials science. This application demonstrates the potential for developing advanced luminescent materials and polymers with improved characteristics for various applications, including sensing and imaging (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

(5E)-5-[(4-methylanilino)methylidene]-3-(4-methylphenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-3-7-15(8-4-13)19-11-17-18(21)20(12-24(17,22)23)16-9-5-14(2)6-10-16/h3-11,19H,12H2,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQRDPMRHMYSJZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-5-(4-toluidinomethylene)-1lambda~6~,3-thiazolane-1,1,4-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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